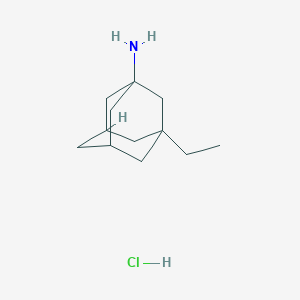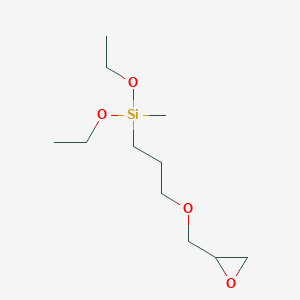
3-Ethyladamantan-1-amine hydrochloride
Overview
Description
3-Ethyladamantan-1-amine hydrochloride is a chemical compound with the empirical formula C12H21N · HCl and a molecular weight of 215.76 . This compound is a derivative of adamantane, a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives .
Preparation Methods
The synthesis of 3-Ethyladamantan-1-amine hydrochloride involves several steps. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the ethylamine group . Industrial production methods often involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
3-Ethyladamantan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups, depending on the reagents and conditions used
Common reagents include hydrogen gas for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include various adamantane derivatives with modified functional groups .
Scientific Research Applications
3-Ethyladamantan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for method development and calibration.
Biology: The compound is studied for its potential biological activities, including interactions with biological membranes and proteins.
Mechanism of Action
The mechanism of action of 3-Ethyladamantan-1-amine hydrochloride involves its interaction with various molecular targets. It is believed to modulate the activity of certain receptors and ion channels in the nervous system, similar to memantine . This modulation can affect neurotransmitter release and neuronal excitability, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
3-Ethyladamantan-1-amine hydrochloride is unique due to its ethyl substitution on the adamantane structure. Similar compounds include:
Memantine: Used in Alzheimer’s treatment, it has a similar structure but lacks the ethyl group.
Amantadine: Another adamantane derivative used as an antiviral and in Parkinson’s disease treatment.
Rimantadine: Similar to amantadine, used primarily as an antiviral.
These compounds share the adamantane core but differ in their functional groups, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
3-ethyladamantan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11;/h9-10H,2-8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOLBBCVFZRLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512744 | |
| Record name | 3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80121-67-1 | |
| Record name | 3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)







![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)



![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)
